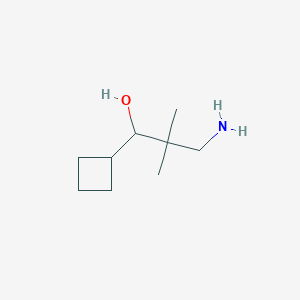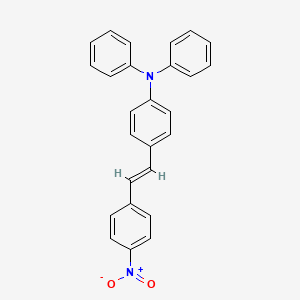
4-(4-Nitrostyryl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrostyryl)-N,N-diphenylaniline typically involves the reaction of 4-nitrobenzaldehyde with N,N-diphenylaniline in the presence of a base. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired stilbene compound . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(4-Nitrostyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Reduction: 4-(4-Aminostyryl)-N,N-diphenylaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.
科学研究应用
4-(4-Nitrostyryl)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(4-Nitrostyryl)-N,N-diphenylaniline depends on its specific application. In biological systems, it may interact with cellular components through its nitro and styryl groups, potentially affecting cellular pathways and molecular targets. The exact pathways and targets would vary based on the specific biological context and the compound’s modifications .
相似化合物的比较
Similar Compounds
4-(4-Nitrostyryl)pyridine: Similar in structure but contains a pyridine ring instead of an aniline group.
4,4’-Dinitrostilbene: Contains two nitro groups and is structurally related to stilbenes.
Combretastatin A-4: A stilbene derivative with significant biological activity, particularly as an anticancer agent.
Uniqueness
4-(4-Nitrostyryl)-N,N-diphenylaniline is unique due to its combination of a nitro group and a diphenylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and structural features can be leveraged for various purposes.
属性
分子式 |
C26H20N2O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c29-28(30)26-19-15-22(16-20-26)12-11-21-13-17-25(18-14-21)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H/b12-11+ |
InChI 键 |
USFOFOYOBPDBAW-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)

![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)

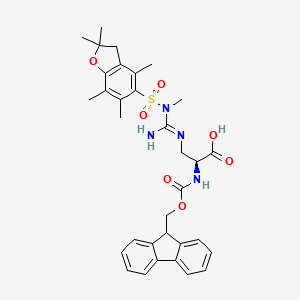
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
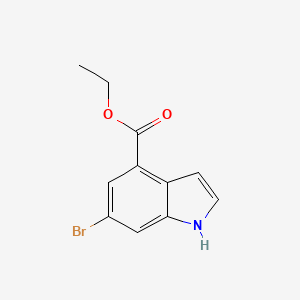
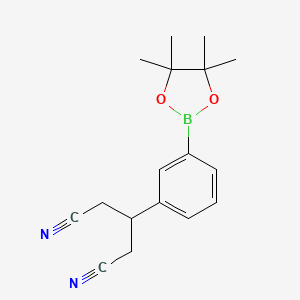

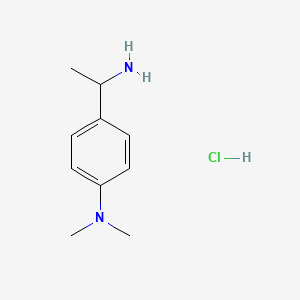


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
